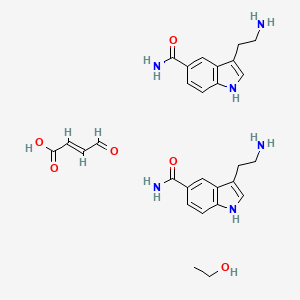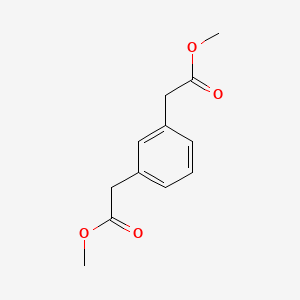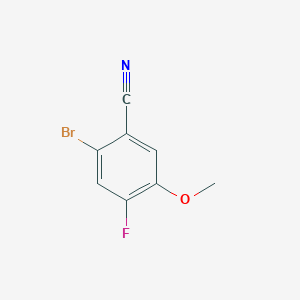
5-Carboxamidotryptamine maleate salt hemiethanolate
Overview
Description
5-Carboxamidotryptamine maleate salt hemiethanolate is a compound that acts as a high-affinity agonist at various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors . It is closely related to the neurotransmitter serotonin and is used in scientific research to study the effects of serotonin receptor activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxamidotryptamine maleate salt hemiethanolate typically involves the reaction of 5-carboxamidotryptamine with maleic acid and ethanol. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or a mixture of ethanol and water.
Catalyst: No specific catalyst is required, but the reaction may be facilitated by mild heating.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification steps: such as recrystallization or chromatography to achieve high purity levels (≥98%).
Chemical Reactions Analysis
Types of Reactions
5-Carboxamidotryptamine maleate salt hemiethanolate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
5-Carboxamidotryptamine maleate salt hemiethanolate is widely used in scientific research due to its ability to activate serotonin receptors . Its applications include:
Chemistry: Studying the structure-activity relationships of serotonin receptor agonists.
Biology: Investigating the role of serotonin receptors in various physiological processes.
Medicine: Exploring potential therapeutic uses for serotonin receptor agonists in treating conditions like depression and anxiety.
Industry: Used in the development of new pharmaceuticals targeting serotonin receptors.
Mechanism of Action
5-Carboxamidotryptamine maleate salt hemiethanolate exerts its effects by binding to and activating serotonin receptors . The molecular targets include:
5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors: These receptors are involved in various signaling pathways that regulate mood, cognition, and cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxytryptamine (serotonin)
- 5-Methoxytryptamine
- 5-Benzyloxytryptamine
- 2-Methyl-5-hydroxytryptamine
- α-Methyl-5-hydroxytryptamine
Uniqueness
5-Carboxamidotryptamine maleate salt hemiethanolate is unique due to its high affinity and non-selective activation of multiple serotonin receptor subtypes . This broad receptor activity makes it a valuable tool for studying the complex roles of serotonin in the body .
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxamide;ethanol;(E)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H13N3O.C4H4O3.C2H6O/c2*12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3-1-2-4(6)7;1-2-3/h2*1-2,5-6,14H,3-4,12H2,(H2,13,15);1-3H,(H,6,7);3H,2H2,1H3/b;;2-1+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTYSRUDEQUAFG-WRYGTEGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C/C(=O)O)\C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[1-(propan-2-yl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B8180337.png)


![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid](/img/structure/B8180364.png)

![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyridine-3-carboxamide](/img/structure/B8180376.png)
